4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride
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Overview
Description
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylamine to form 4-(2-(4-nitrophenoxy)ethylamino)ethanol. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products Formed
Reduction: 4-[2-(4-Aminophenoxy)ethylamino]butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group plays a crucial role in binding to these targets, while the ethylamino and butanoic acid moieties facilitate the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Aminophenoxy)ethylamino]butanoic acid
- 4-[2-(4-Methoxyphenoxy)ethylamino]butanoic acid
Uniqueness
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is unique due to its nitrophenoxy group, which imparts specific chemical properties and reactivity that are distinct from its analogs.
Properties
CAS No. |
1245649-80-2 |
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Molecular Formula |
C12H17ClN2O5 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
4-[2-(4-nitrophenoxy)ethylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18;/h3-6,13H,1-2,7-9H2,(H,15,16);1H |
InChI Key |
QNSXNYBSTXLAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O.Cl |
Origin of Product |
United States |
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